1,3-Pentadiene dimers
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Overview
Description
1,3-Pentadiene dimers are organic compounds formed by the dimerization of 1,3-pentadiene, a conjugated diene with the molecular formula C5H8
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Pentadiene dimers are typically synthesized through the Diels-Alder reaction, a [4+2] cycloaddition reaction between 1,3-pentadiene and another diene or dienophile. The reaction conditions often involve moderate temperatures and the presence of a catalyst to facilitate the dimerization process. For instance, the reaction can be carried out in a batch reactor with cyclohexane as a solvent at different temperatures to obtain various isomeric codimers .
Industrial Production Methods: Industrial production of high-purity 1,3-pentadiene involves the separation and purification of C-5 fractions obtained from the byproducts of ethylene production through petroleum cracking. The process includes polymerization, extraction, and rectification steps to achieve high-purity 1,3-pentadiene, which can then be dimerized .
Chemical Reactions Analysis
Types of Reactions: 1,3-Pentadiene dimers undergo various chemical reactions, including:
Oxidation: The dimers can be oxidized to form epoxides or other oxygen-containing compounds.
Reduction: Hydrogenation of the dimers can yield saturated hydrocarbons.
Substitution: The dimers can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogenation typically involves the use of palladium or nickel catalysts under hydrogen gas.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of this compound can produce pentenes .
Scientific Research Applications
1,3-Pentadiene dimers have several applications in scientific research:
Polymer Chemistry: They are used as monomers or comonomers in the synthesis of polymers with unique properties.
Catalysis: The dimers serve as substrates in catalytic reactions to study reaction mechanisms and catalyst efficiency.
Materials Science: They are employed in the development of new materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 1,3-pentadiene dimers primarily involves cycloaddition reactions. In the Diels-Alder reaction, 1,3-pentadiene acts as a diene, reacting with a dienophile to form a cyclohexene derivative. The reaction proceeds through a concerted mechanism, where the π-electrons of the diene and dienophile interact to form new σ-bonds, resulting in the formation of the dimer .
Comparison with Similar Compounds
1,4-Pentadiene: Unlike 1,3-pentadiene, 1,4-pentadiene is not conjugated and does not participate in Diels-Alder reactions.
Uniqueness: this compound are unique due to their conjugated diene structure, which allows them to participate in a variety of cycloaddition reactions, making them valuable intermediates in organic synthesis and materials science .
Properties
IUPAC Name |
(3E)-penta-1,3-diene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8/c2*1-3-5-4-2/h2*3-5H,1H2,2H3/b2*5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMSRHPIFRZHDO-FLYFVYFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=C.CC=CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C.C/C=C/C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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